This compound is derived from undecanoic acid, which is a fatty acid with a carbon chain length of eleven carbon atoms. Undecoylium chloride is classified as a small molecule and is often utilized in formulations aimed at disinfection and antiseptic purposes. It is not classified under any specific drug category but has been noted for its effectiveness against pathogenic microorganisms, particularly in clinical settings.
The synthesis of undecoylium chloride typically involves the reaction of undecanoic acid with various reagents to form acyl chlorides, followed by the introduction of pyridine derivatives. A commonly referenced method includes the use of trichloromethyl carbonic ether as an acylating agent, where the reaction conditions include heating to temperatures between 50°C to 80°C for several hours under reflux conditions.
The molecular structure of undecoylium chloride features a pyridinium ring and an acyl chain derived from undecanoic acid. The structural representation can be summarized as follows:
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-]
This structure indicates the presence of both hydrophilic (pyridinium) and hydrophobic (alkyl chain) components, which contribute to its surfactant properties .
Undecoylium chloride participates in various chemical reactions, which can be categorized as follows:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for undecoylium chloride primarily involves disrupting microbial cell membranes due to its amphiphilic nature. The positively charged pyridinium moiety interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Studies have shown that compounds like undecoylium chloride exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them effective agents in disinfectant formulations .
Relevant data indicate that the compound maintains its efficacy across various pH levels, which enhances its applicability in different environments.
Undecoylium chloride finds extensive use in scientific and industrial applications:
Additionally, its complex with iodine enhances its antimicrobial properties, making it particularly valuable in formulations requiring robust disinfection capabilities .
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3